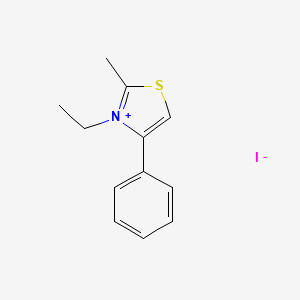
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of ethyl, methyl, and phenyl substituents on the thiazole ring, along with an iodide ion. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the quaternization of the thiazole nitrogen with ethyl iodide to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
化学反应分析
Types of Reactions
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other materials
作用机制
The mechanism of action of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylthiazole: Lacks the ethyl and iodide substituents.
4-Phenylthiazole: Lacks both the ethyl and methyl substituents.
2-Ethylthiazole: Lacks the phenyl and iodide substituents.
Uniqueness
3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
24840-73-1 |
|---|---|
分子式 |
C12H14INS |
分子量 |
331.22 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H14NS.HI/c1-3-13-10(2)14-9-12(13)11-7-5-4-6-8-11;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SIGMOMHDFJHHJB-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(SC=C1C2=CC=CC=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
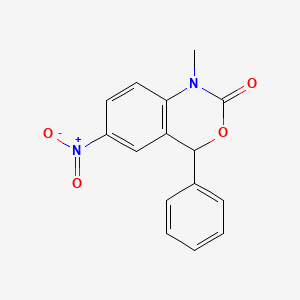

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)

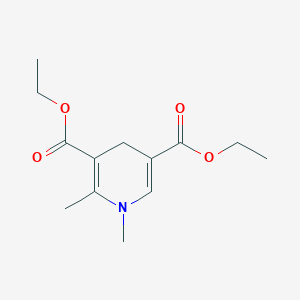

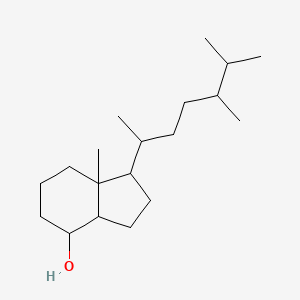
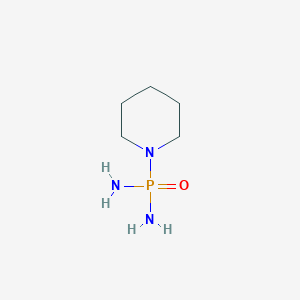
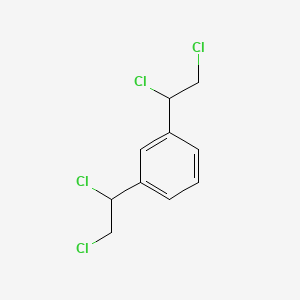
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
